1-Bromo-4-(3-bromopropoxy)-2-fluorobenzene
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Overview
Description
1-Bromo-4-(3-bromopropoxy)-2-fluorobenzene is a chemical compound with the molecular formula C9H9Br2FO It is a halogenated aromatic compound, which means it contains a benzene ring substituted with halogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(3-bromopropoxy)-2-fluorobenzene typically involves the reaction of 1-bromo-4-fluorobenzene with 3-bromopropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(3-bromopropoxy)-2-fluorobenzene can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms, forming the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Products include the corresponding hydrocarbons.
Scientific Research Applications
1-Bromo-4-(3-bromopropoxy)-2-fluorobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is explored for its potential use in the development of new drugs and therapeutic agents.
Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(3-bromopropoxy)-2-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(3-bromopropoxy)benzene
- 1-Bromo-4-(3-bromopropoxy)-2-fluoro-5-nitrobenzene
- 1-(3-Bromopropoxy)-4-fluorobenzene
Uniqueness
1-Bromo-4-(3-bromopropoxy)-2-fluorobenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct chemical reactivity and properties compared to similar compounds. The combination of these halogens can influence the compound’s electronic properties, making it valuable for specific applications in organic synthesis and material science .
Properties
Molecular Formula |
C9H9Br2FO |
---|---|
Molecular Weight |
311.97 g/mol |
IUPAC Name |
1-bromo-4-(3-bromopropoxy)-2-fluorobenzene |
InChI |
InChI=1S/C9H9Br2FO/c10-4-1-5-13-7-2-3-8(11)9(12)6-7/h2-3,6H,1,4-5H2 |
InChI Key |
ZRPQCCJPVYKSCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCCBr)F)Br |
Origin of Product |
United States |
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